![molecular formula C10H10FNO B1369566 5-Fluoro-2-isopropoxybenzonitrile CAS No. 1158506-01-4](/img/structure/B1369566.png)
5-Fluoro-2-isopropoxybenzonitrile
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Overview
Description
5-Fluoro-2-isopropoxybenzonitrile is a chemical compound with the CAS Number: 1158506-01-4. It has a molecular weight of 179.19 and its IUPAC name is 5-fluoro-2-isopropoxybenzonitrile .
Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-isopropoxybenzonitrile is C10H10FNO. The InChI code is 1S/C10H10FNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 and the InChI Key is DBGKNXAEJDEUPX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Fluoro-2-isopropoxybenzonitrile has a molecular weight of 179.19 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the retrieved data.Scientific Research Applications
Antitumor Agent Synthesis
“5-Fluoro-2-isopropoxybenzonitrile” may serve as a precursor in the synthesis of novel antitumor agents. Researchers have been exploring derivatives of 5-fluorouracil due to its significance in treating solid tumors like breast, colorectal, and gastric cancers. By modifying the structure of 5-fluorouracil, scientists aim to improve pharmacological properties such as bioactivity, selectivity, and metabolic stability, while reducing toxicity .
Prodrug Development
The compound can be used in the development of prodrugs. Prodrugs are medications or compounds that, after administration, are metabolized into a pharmacologically active drug. In the context of 5-fluorouracil derivatives, prodrugs can enhance the delivery and efficacy of the drug while minimizing side effects .
α-Glucosidase Inhibition
Derivatives of “5-Fluoro-2-isopropoxybenzonitrile” have potential applications as α-glucosidase inhibitors. These inhibitors play a crucial role in managing diabetes by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood glucose levels. The development of new α-glucosidase inhibitors is an active area of research for the treatment of diabetes .
Pharmacokinetic Studies
The compound can be instrumental in pharmacokinetic studies to understand the dynamics of drug absorption, distribution, metabolism, and excretion. By studying its derivatives, researchers can gain insights into how modifications to the molecular structure can affect these processes .
Toxicity Assessment
“5-Fluoro-2-isopropoxybenzonitrile” and its derivatives can be used in toxicity assessment studies. These studies are vital to determine the safe dosage levels and to understand the potential side effects on liver and lung tissues, as observed in some preliminary in vivo studies .
Molecular Docking Studies
The compound can be used in molecular docking studies to simulate the interaction between potential drugs and their targets. This is particularly useful in the design of enzyme inhibitors, where the compound can be used to model interactions with enzymes like α-glucosidase .
Safety and Hazards
properties
IUPAC Name |
5-fluoro-2-propan-2-yloxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGKNXAEJDEUPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-isopropoxybenzonitrile |
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